molecular formula C7H9FN2O2 B2412354 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 2445792-88-9

2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B2412354
CAS No.: 2445792-88-9
M. Wt: 172.159
InChI Key: DQALOVOOGCNYDW-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-5,7-diazaspiro[34]octane-6,8-dione is a spirocyclic compound characterized by its unique structure, which includes a fluoromethyl group and a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione can be achieved through multiple synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials . The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scalability and cost-effectiveness would likely apply, utilizing high-yield synthetic routes and optimizing reaction conditions to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The diazaspiro core provides structural stability and can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione is unique due to the presence of both the fluoromethyl group and the diazaspiro core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c8-3-4-1-7(2-4)5(11)9-6(12)10-7/h4H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQALOVOOGCNYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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